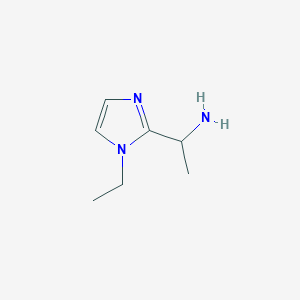
1-(1-ethyl-1H-imidazol-2-yl)ethanamine
Descripción general
Descripción
“1-(1-ethyl-1H-imidazol-2-yl)ethanamine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives often involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Process : 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine has been synthesized through a process involving Michael addition with imidazole, followed by hydrazinolysis, Curtius rearrangement, and hydrolysis. This process yields an overall 72% yield, indicating an efficient synthesis pathway (Y. Ri-sheng, 2010).
Structural Characterization : The compound has been structurally characterized in various studies, contributing to the understanding of its chemical properties and potential applications. For example, the crystal structures of certain derivatives have been analyzed to understand their interactions and bonding patterns (A. Zhu et al., 2012).
Biological Applications
Antimicrobial Activity : Certain derivatives of 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (R. Rajkumar et al., 2014).
DNA Binding and Nuclease Activity : Copper(II) complexes of derivatives have demonstrated good DNA binding propensity and nuclease activity. These findings suggest potential applications in genetic studies and therapeutic interventions (Pankaj Kumar et al., 2012).
Histamine H1-Receptor Agonism : Nα-Imidazolylalkyl derivatives of the compound have been evaluated as histamine H1-receptor agonists. Their partial agonism at contractile H1-receptors indicates potential applications in the treatment of allergic reactions and related conditions (Sonja Menghin et al., 2003).
Chemical Applications
- Corrosion Inhibition : Imidazoline derivatives, including those related to 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine, have been synthesized and assessed for their corrosion inhibition properties on carbon steel. This research indicates the compound's potential use in corrosion protection, especially in industrial settings (D. Wahyuningrum et al., 2008).
Propiedades
IUPAC Name |
1-(1-ethylimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYLQNPARGATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-imidazol-2-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)






![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)
